molecular formula C12H15O3- B11757170 (4S)-4-benzyl-5-hydroxypentanoate

(4S)-4-benzyl-5-hydroxypentanoate

Cat. No.: B11757170
M. Wt: 207.25 g/mol
InChI Key: NZQTYLCPJGQFCA-NSHDSACASA-M
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Description

(4S)-4-benzyl-5-hydroxypentanoate is an organic compound with a chiral center at the fourth carbon atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a benzyl group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-5-hydroxypentanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale chiral separation techniques. These methods can include preparative chromatography or crystallization techniques to isolate the desired enantiomer from a racemic mixture. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-5-hydroxypentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketone, while reduction of the ester group can produce benzyl alcohol.

Scientific Research Applications

(4S)-4-benzyl-5-hydroxypentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism by which (4S)-4-benzyl-5-hydroxypentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl group can enhance the compound’s binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-benzyl-5-hydroxypentanoate: The enantiomer of (4S)-4-benzyl-5-hydroxypentanoate, with similar chemical properties but different biological activity.

    4-benzyl-5-hydroxypentanoic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    4-benzyl-5-hydroxyhexanoate: Has an additional carbon in the chain, which can affect its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its interactions with biological molecules. This makes it a valuable compound for research in stereochemistry and chiral drug development.

Properties

Molecular Formula

C12H15O3-

Molecular Weight

207.25 g/mol

IUPAC Name

(4S)-4-benzyl-5-hydroxypentanoate

InChI

InChI=1S/C12H16O3/c13-9-11(6-7-12(14)15)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/p-1/t11-/m0/s1

InChI Key

NZQTYLCPJGQFCA-NSHDSACASA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])CO

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)[O-])CO

Origin of Product

United States

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